4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1031970-30-5
VCID: VC2918490
InChI: InChI=1S/C13H11N3OS/c17-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-18-9/h1-7H,8H2,(H2,14,15,16,17)
SMILES: C1=CC=C2C(=C1)C(=NC(=O)N2)NCC3=CC=CS3
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31 g/mol

4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one

CAS No.: 1031970-30-5

Cat. No.: VC2918490

Molecular Formula: C13H11N3OS

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one - 1031970-30-5

Specification

CAS No. 1031970-30-5
Molecular Formula C13H11N3OS
Molecular Weight 257.31 g/mol
IUPAC Name 4-(thiophen-2-ylmethylamino)-1H-quinazolin-2-one
Standard InChI InChI=1S/C13H11N3OS/c17-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-18-9/h1-7H,8H2,(H2,14,15,16,17)
Standard InChI Key QCEKZRXZIMZYNC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NC(=O)N2)NCC3=CC=CS3
Canonical SMILES C1=CC=C2C(=C1)C(=NC(=O)N2)NCC3=CC=CS3

Introduction

Chemical Properties and Structure

Basic Information

4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one possesses distinct chemical properties that define its behavior and potential applications in pharmaceutical research. The compound has been assigned the CAS number 1031970-30-5 and has a molecular formula of C13H11N3OS. With a molecular weight of 257.31 g/mol, this heterocyclic molecule contains a precise arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms that form its characteristic structure. According to standard chemical nomenclature, the IUPAC name for this compound is 4-(thiophen-2-ylmethylamino)-1H-quinazolin-2-one, which accurately describes its chemical composition and structural arrangement. The compound's physical and chemical properties are largely determined by the functional groups present in its structure, particularly the quinazolinone ring system and the thienylmethylamino group.

Table 1: Basic Chemical Properties of 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one

PropertyValue
CAS Number1031970-30-5
Molecular FormulaC13H11N3OS
Molecular Weight257.31 g/mol
IUPAC Name4-(thiophen-2-ylmethylamino)-1H-quinazolin-2-one

Structural Representation

The molecular structure of 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one consists of a quinazolinone core with a thienylmethylamino group attached at the 4-position. The quinazolinone core itself is composed of a fused benzene and pyrimidine ring system with a carbonyl group at the 2-position. The thienylmethylamino substituent features a thiophene ring (a five-membered aromatic heterocycle containing a sulfur atom) connected to the quinazolinone via a methylene bridge and an amino linkage. This structural arrangement contributes significantly to the compound's chemical reactivity and potential biological interactions.

Table 2: Structural Representations of 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one

Representation TypeValue
Standard InChIInChI=1S/C13H11N3OS/c17-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-18-9/h1-7H,8H2,(H2,14,15,16,17)
Standard InChIKeyQCEKZRXZIMZYNC-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C(=NC(=O)N2)NCC3=CC=CS3
Canonical SMILESC1=CC=C2C(=C1)C(=NC(=O)N2)NCC3=CC=CS3
PubChem Compound ID46507560

These structural identifiers serve as unique digital representations of the compound's atomic arrangement and bonding patterns, enabling researchers to accurately identify and study the molecule across various chemical databases and computational platforms. The detailed structural information provides essential insights into potential binding modes with biological targets and possible chemical transformations.

Synthesis Methods

ActivityDescriptionPotential Applications
Anti-inflammatoryReduction of inflammation processesTreatment of inflammatory conditions like arthritis
AnticonvulsantSuppression of excessive neuronal activityManagement of epilepsy and seizure disorders
AnticancerInhibition of cancer cell proliferationDevelopment of antineoplastic agents
AntibacterialInhibition of bacterial growth or killing bacteriaTreatment of bacterial infections
AntifungalInhibition of fungal growthTreatment of fungal infections
Anti-HIVActivity against human immunodeficiency virusDevelopment of antiretroviral therapies
AnalgesicRelief of painPain management

The specific molecular features of 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one, particularly the presence of the thienylmethylamino group attached to the quinazolinone core, could potentially modulate these biological activities, perhaps enhancing certain properties while attenuating others. The thiophene ring, with its distinct electronic properties and hydrogen-bonding capabilities, likely contributes significantly to the compound's biological profile.

Comparison with Related Compounds

Comparison with Basic Quinazolinone Structure

To better understand the structural uniqueness and potential activity profile of 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one, it is valuable to compare it with simpler quinazolinone structures like 4(1H)-Quinazolinone. This parent compound, also known by several other names including 4(3H)-Quinazolinone and 4-Hydroxyquinazoline, provides the basic scaffold upon which more complex derivatives like 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one are built .

4(1H)-Quinazolinone has the molecular formula C8H6N2O and a molecular weight of 146.1460 g/mol, considerably simpler and smaller than 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one . The CAS Registry Number for 4(1H)-Quinazolinone is 491-36-1, and its IUPAC Standard InChIKey is QMNUDYFKZYBWQX-UHFFFAOYSA-N . This basic scaffold consists of a fused benzene and pyrimidine ring system with a carbonyl group at the 4-position.

Table 4: Comparison of 4(1H)-Quinazolinone and 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one

Property4(1H)-Quinazolinone4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one
Molecular FormulaC8H6N2OC13H11N3OS
Molecular Weight146.1460 g/mol257.31 g/mol
StructureBasic quinazolinone scaffoldQuinazolinone with thienylmethylamino substituent at position 4
CAS Number491-36-11031970-30-5
Oxygen PositionCarbonyl at position 4Carbonyl at position 2
Additional FeaturesNoneThienylmethylamino group at position 4

The key structural difference between these compounds is the position of the carbonyl group (position 4 in 4(1H)-Quinazolinone versus position 2 in 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one) and the addition of the thienylmethylamino substituent at position 4 in 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one. These structural modifications significantly alter the compound's physicochemical properties, including solubility, lipophilicity, and hydrogen-bonding capabilities, which in turn influence its biological activity profile.

Comparison with Other Thienyl Derivatives

Another valuable comparison can be made with compounds that share the thienylmethylamino structural element but attached to different heterocyclic cores. One such compound is 1-(4-chlorobenzyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one, which features a thienylmethylamino group attached to a pyrazinone scaffold rather than a quinazolinone core .

1-(4-chlorobenzyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has the molecular formula C16H14ClN3OS and a molecular weight of 331.8 g/mol, making it larger than 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one . This difference is primarily due to the additional 4-chlorobenzyl group present in the pyrazinone derivative. The core structural difference lies in the heterocyclic scaffold—pyrazinone versus quinazolinone—which affects the compound's electronic distribution, three-dimensional conformation, and consequently, its biological interactions.

Table 5: Comparison of 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one and 1-(4-chlorobenzyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one

Property4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one1-(4-chlorobenzyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one
Molecular FormulaC13H11N3OSC16H14ClN3OS
Molecular Weight257.31 g/mol331.8 g/mol
Core StructureQuinazolinone (fused benzene-pyrimidine)Pyrazinone (diazine)
Additional FeaturesThienylmethylamino group at position 4Thienylmethylamino group at position 3 and 4-chlorobenzyl at position 1
Aromatic CharacterBicyclic aromatic systemMonocyclic aromatic system

Comparing these structurally related compounds provides valuable insights into how different heterocyclic scaffolds combined with the same functional group (thienylmethylamino) may lead to variations in biological activities. These structural differences can significantly impact properties such as receptor binding affinity, metabolic stability, and tissue distribution, all of which are crucial factors in determining a compound's potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator